molecular formula C8H7Cl2NO2 B11882822 Methyl 6-amino-2,3-dichlorobenzoate

Methyl 6-amino-2,3-dichlorobenzoate

Cat. No.: B11882822
M. Wt: 220.05 g/mol
InChI Key: JQBPPZQAGUJLAW-UHFFFAOYSA-N
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Description

Methyl 6-amino-2,3-dichlorobenzoate is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-2,3-dichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 6-amino-2,3-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously evaporated and condensed back into the reaction vessel.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2,3-dichlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to achieve substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the amino group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted benzoates can be formed.

    Oxidation Products: Nitro derivatives or quinones can be obtained through oxidation.

    Hydrolysis Products: The hydrolysis of the ester group yields 6-amino-2,3-dichlorobenzoic acid.

Scientific Research Applications

Methyl 6-amino-2,3-dichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 6-amino-2,3-dichlorobenzoate involves its interaction with specific molecular targets. For example, the amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-dichlorobenzoate: Lacks the amino group, making it less reactive in certain chemical reactions.

    Methyl 3-amino-2,5-dichlorobenzoate: Similar structure but with different positions of chlorine and amino groups, leading to different chemical properties and reactivity.

Uniqueness

Methyl 6-amino-2,3-dichlorobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, where its specific interactions and reactions are required.

Biological Activity

Methyl 6-amino-2,3-dichlorobenzoate is a compound of significant interest in biological and medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group and two chlorine substituents on a benzoate structure. These functional groups contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group facilitates hydrogen bonding, while the dichloro substituents may influence lipophilicity and binding affinity. This compound has shown potential in modulating enzyme activity and altering cellular signaling pathways, which are crucial for its therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies show that this compound can inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Effects : Preliminary investigations indicate that it may possess anticancer properties by affecting cancer cell proliferation and survival pathways.
  • Enzyme Interaction : The compound has been studied for its ability to bind with specific enzymes, potentially leading to inhibition or activation of metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : In a study examining the efficacy of this compound against bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its broad-spectrum antimicrobial activity.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli16
    Pseudomonas aeruginosa64
  • Anticancer Potential : A recent study explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values calculated for various cancer types.
    Cancer Cell LineIC50 (µM)
    HeLa (cervical cancer)15
    MCF-7 (breast cancer)20
    A549 (lung cancer)25

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
Methyl 6-amino-2,4-dichlorobenzoateSimilar amino and chloro groupsDifferent substitution pattern affects bioactivity
Methyl 6-amino-3-methylbenzoateContains an amino groupVarying halogen placement leads to different activity profiles
Methyl 2,4-dichloro-3-methylbenzoateLacks the amino groupPrimarily focuses on chlorinated derivatives

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

methyl 6-amino-2,3-dichlorobenzoate

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,11H2,1H3

InChI Key

JQBPPZQAGUJLAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)Cl)N

Origin of Product

United States

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